Z-Gly-OSu: A Technical Guide for Researchers in Drug Development
Z-Gly-OSu: A Technical Guide for Researchers in Drug Development
An In-depth Examination of N-Benzyloxycarbonylglycine N-hydroxysuccinimide Ester for Peptide Synthesis and Bioconjugation
N-Benzyloxycarbonylglycine N-hydroxysuccinimide ester, commonly abbreviated as Z-Gly-OSu, is a widely utilized activated amino acid derivative in the fields of biochemistry, medicinal chemistry, and drug development.[1] Its stable, crystalline nature and high reactivity make it a valuable reagent for the precise incorporation of a Z-protected glycine residue into peptides and for the conjugation of molecules to primary amines.[1][2] This technical guide provides a comprehensive overview of Z-Gly-OSu, including its chemical properties, detailed experimental protocols, and applications in biological research, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
Z-Gly-OSu is characterized by a glycine core, with its amino group protected by a benzyloxycarbonyl (Z) group and its carboxyl group activated as an N-hydroxysuccinimide (OSu) ester. This dual functionality allows for efficient and controlled amide bond formation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₄N₂O₆ | [1][3] |
| Molecular Weight | 306.27 g/mol | |
| CAS Number | 2899-60-7 | |
| Appearance | White powder/crystalline solid | |
| Melting Point | 111-116 °C | |
| Purity | ≥ 95-98% | |
| Storage Conditions | ≤ -4 °C to 2-8°C, sealed in dry conditions |
Mechanism of Action and Reactivity
The utility of Z-Gly-OSu lies in the reactivity of the N-hydroxysuccinimide ester. The NHS group is an excellent leaving group, facilitating nucleophilic attack by primary amines under mild conditions to form a stable amide bond. This reaction is the foundation of its use in both peptide synthesis and bioconjugation.
The benzyloxycarbonyl (Z) protecting group on the glycine's nitrogen prevents unwanted polymerization during coupling reactions. This protecting group is stable under the conditions required for amide bond formation but can be readily removed by catalytic hydrogenation, a key feature in multi-step peptide synthesis.
Experimental Protocols
Synthesis of Z-Gly-OSu
A common method for the synthesis of Z-Gly-OSu involves the reaction of N-benzyloxycarbonylglycine (Z-Gly-OH) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Materials:
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N-benzyloxycarbonylglycine (Z-Gly-OH)
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N-hydroxysuccinimide (NHS)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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Dioxane (anhydrous)
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Diethyl ether
Procedure:
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Dissolve equimolar amounts of Z-Gly-OH and NHS in anhydrous dioxane with cooling.
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Add an equimolar amount of DCC to the solution.
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Allow the reaction mixture to stand overnight in a refrigerator.
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The byproduct, dicyclohexylurea (DCU), will precipitate out of solution. Filter the DCU and wash it with dioxane.
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Concentrate the filtrate under reduced pressure to yield a yellow oil, which should crystallize upon standing.
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Triturate the crystalline product with diethyl ether and filter to obtain pure Z-Gly-OSu.
Solution-Phase Synthesis of a Tripeptide using an Activated Glycine Ester
The following protocol outlines the synthesis of the tripeptide H-Gly-His-Lys-OH using a Boc-protected glycine succinimide ester, illustrating the general principles applicable to Z-Gly-OSu in solution-phase synthesis.
Step 1: Synthesis of Boc-Gly-His(Trt)-OMe
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Dissolve Boc-Gly-OSu (0.11 mol) in 500 mL of dichloromethane and cool to 0-5°C.
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In a separate flask, dissolve H-His(Trt)-OMeHCl (0.132 mol) and N,N-diisopropylethylamine (DIEA) (0.165 mol) in 200 mL of dichloromethane.
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Slowly add the H-His(Trt)-OMeHCl/DIEA solution to the Boc-Gly-OSu solution.
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Stir the reaction mixture at 0-5°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
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Proceed with the subsequent hydrolysis and coupling steps to complete the tripeptide synthesis.
Applications in Research and Drug Development
Z-Gly-OSu is a versatile tool with several key applications in the development of therapeutics and research probes.
Peptide Synthesis
The primary application of Z-Gly-OSu is in peptide synthesis, where it serves as a building block for the introduction of a glycine residue. It can be used in both solution-phase and solid-phase peptide synthesis (SPPS). In SPPS, the Z-protected glycine is coupled to a resin-bound peptide chain, followed by deprotection of the Z-group to allow for the addition of the next amino acid.
Bioconjugation
The reactivity of the NHS ester with primary amines makes Z-Gly-OSu suitable for bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies. This is particularly relevant in drug development for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. Z-Gly-OSu can be used to introduce a glycine linker between the antibody and the drug.
Synthesis of Enzyme Substrates for Pathway Analysis
Peptides synthesized using Z-Gly-OSu can serve as specific substrates for enzymes, such as kinases, enabling the study of their activity and the elucidation of signaling pathways. For example, a peptide containing a specific phosphorylation motif can be synthesized and used to assay the activity of a particular kinase involved in a signal transduction cascade.
Visualizing Experimental Workflows and Pathways
General Workflow for Peptide Synthesis using Z-Gly-OSu
The following diagram illustrates a generalized workflow for the incorporation of a Z-Gly residue into a peptide chain using solid-phase peptide synthesis.
